2,3,5,6-tetramethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Overview
Description
2,3,5,6-tetramethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound features a benzene sulfonamide group attached to a tetramethylated dibenzo[b,f][1,4]oxazepin structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the dibenzo[b,f][1,4]oxazepin core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzophenone and a suitable dihalide. The tetramethylated benzene sulfonamide group is then introduced through a sulfonation reaction, followed by further functionalization to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The oxo group in the dibenzo[b,f][1,4]oxazepin ring can be reduced to a hydroxyl group.
Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Hydroxylated derivatives of the dibenzo[b,f][1,4]oxazepin ring.
Substitution: : Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.
Industry: : It might find use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets in the body, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the biological context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific substitution pattern and structural features. Similar compounds might include other sulfonamides or dibenzo[b,f][1,4]oxazepin derivatives, but the presence of the tetramethyl groups and the specific oxo group distinguishes it from these analogs.
List of Similar Compounds
Dibenzo[b,f][1,4]oxazepin derivatives
Other sulfonamide compounds
Tetramethylated aromatic compounds
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-13-11-14(2)16(4)22(15(13)3)30(27,28)25-17-9-10-20-18(12-17)23(26)24-19-7-5-6-8-21(19)29-20/h5-12,25H,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDGJDPZJFWINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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